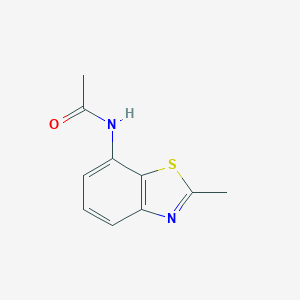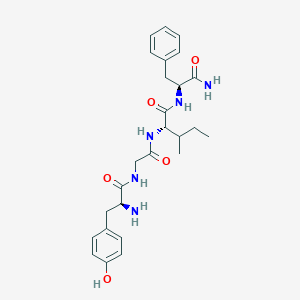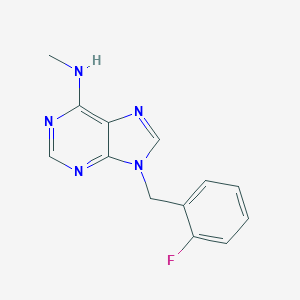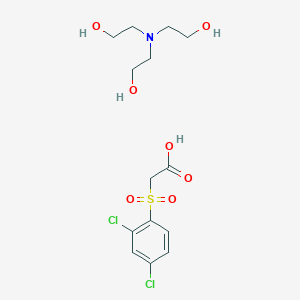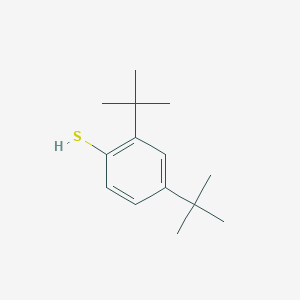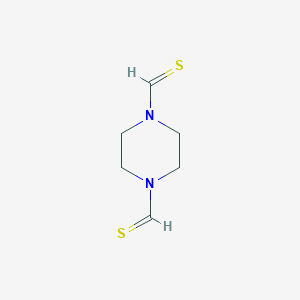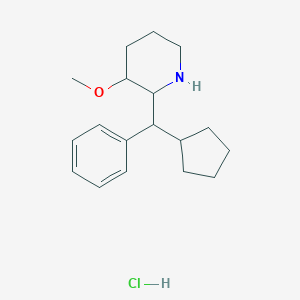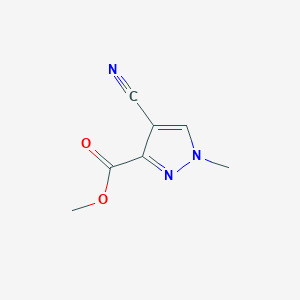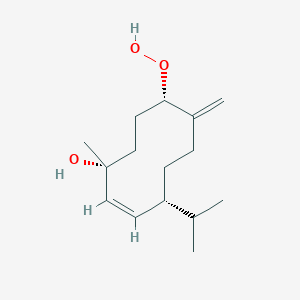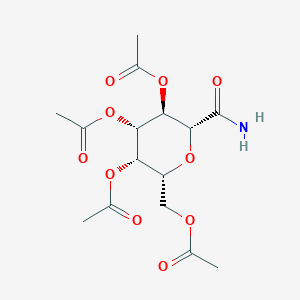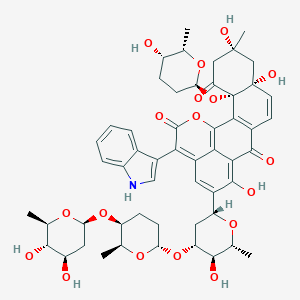
Urdamycin D
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Urdamycin D is a natural product that is derived from Streptomyces species. It is a potent antitumor agent that has shown promising results in preclinical studies. Urdamycin D is a cyclic depsipeptide that contains a unique chemical structure. Its chemical formula is C50H68N10O13S2, and its molecular weight is 1106.3 g/mol. The compound was first isolated in 1991, and since then, it has attracted the attention of many researchers due to its potential as an anticancer agent.
Wissenschaftliche Forschungsanwendungen
Urdamycin D as a Biocatalyst in Glycosidic Bond Formation
Urdamycin D, derived from the metabolic pathway of urdamycin A, an angucycline antitumor and antimicrobial drug, plays a significant role in forming C-glycosidic bonds. The enzyme UrdGT2, associated with urdamycin D, demonstrates an ability to attach trideoxysugar rhodinose to the urdamycin polyketide backbone, contributing to the synthesis of novel urdamycins with di-rhodinosyl side chains (Hoffmeister et al., 2003).
Contribution in Antibiotic Biosynthesis
Urdamycin D is integral to the biosynthesis of urdamycin A, an antibiotic and anticancer agent. The gene cluster responsible for urdamycin A biosynthesis includes glycosyltransferases like urdGT2, which catalyzes the initial glycosyl transfer step, essential for forming urdamycins with distinct glycosidic linkages (Faust et al., 2000).
Insight into the Biogenesis of Angucycline Antibiotics
Research on urdamycin D has contributed to understanding the biogenesis of angucycline antibiotics. Isotope-labeled precursors and NMR analysis have shown that urdamycins A-D are formed from a decapolyketide chain, with additional structural elements derived from amino acids like tyrosine and tryptophan. This insight is crucial for comprehending the complex biosynthetic pathways of these antibiotics (Rohr et al., 1989).
Structural Analysis and Chemical Properties
Studies on urdamycin D and related compounds, like urdamycins A to F, have provided significant information on their structures and chemical properties. These insights are valuable for developing new antibiotics and understanding their interactions at the molecular level (Drautz et al., 1986).
Enzyme Expression and Substrate Specificity
The concentration of NDP-sugar co-substrates and the enzyme expression levels in urdamycin biosynthesis significantly impact glycosyltransferases' substrate specificity. This finding is crucial for the potential modification and engineering of natural products for therapeutic applications (Hoffmeister et al., 2000).
Eigenschaften
CAS-Nummer |
104443-44-9 |
|---|---|
Produktname |
Urdamycin D |
Molekularformel |
C53H61NO18 |
Molekulargewicht |
1000 g/mol |
IUPAC-Name |
(3S,6R,8R,18E)-15-[(2R,4R,5R,6R)-4-[(2S,5S,6S)-5-[(2S,4R,5S,6R)-4,5-dihydroxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-5-hydroxy-6-methyloxan-2-yl]-6,8,12,14-tetrahydroxy-3-[(2S,5S,6S)-5-hydroxy-6-methyloxan-2-yl]oxy-18-indol-3-ylidene-6-methyl-20-oxapentacyclo[11.7.1.02,11.03,8.017,21]henicosa-1(21),2(11),9,12,14,16-hexaene-4,19-dione |
InChI |
InChI=1S/C53H61NO18/c1-22-32(55)10-12-39(66-22)72-53-37(57)19-51(5,63)21-52(53,64)15-14-27-44(53)49-42-29(41(50(62)71-49)30-20-54-31-9-7-6-8-26(30)31)16-28(48(61)43(42)47(27)60)35-18-36(46(59)25(4)65-35)70-38-13-11-34(23(2)67-38)69-40-17-33(56)45(58)24(3)68-40/h6-9,14-16,20,22-25,32-36,38-40,45-46,55-56,58-61,63-64H,10-13,17-19,21H2,1-5H3/b41-30-/t22-,23-,24+,25+,32-,33+,34-,35+,36+,38-,39-,40-,45+,46+,51-,52-,53-/m0/s1 |
InChI-Schlüssel |
FHCQDSRDFSOQAV-BHPMGVOKSA-N |
Isomerische SMILES |
C[C@H]1[C@H](CC[C@@H](O1)O[C@]23C(=O)C[C@](C[C@]2(C=CC4=C3C5=C6C(=C(C(=O)O5)C7=CNC8=CC=CC=C87)C=C(C(=C6C4=O)O)[C@H]9C[C@H]([C@@H]([C@H](O9)C)O)O[C@H]1CC[C@@H]([C@@H](O1)C)O[C@H]1C[C@H]([C@@H]([C@H](O1)C)O)O)O)(C)O)O |
SMILES |
CC1C(CCC(O1)OC23C(=O)CC(CC2(C=CC4=C3C5=C6C(=CC(=C(C6=C4O)O)C7CC(C(C(O7)C)O)OC8CCC(C(O8)C)OC9CC(C(C(O9)C)O)O)C(=C1C=NC2=CC=CC=C21)C(=O)O5)O)(C)O)O |
Kanonische SMILES |
CC1C(CCC(O1)OC23C(=O)CC(CC2(C=CC4=C3C5=C6C(=C(C(=O)O5)C7=CNC8=CC=CC=C87)C=C(C(=C6C4=O)O)C9CC(C(C(O9)C)O)OC1CCC(C(O1)C)OC1CC(C(C(O1)C)O)O)O)(C)O)O |
Synonyme |
urdamycin D |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



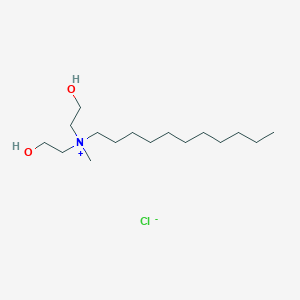
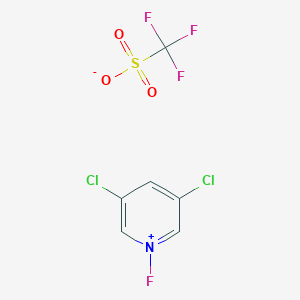
![(E)-6-Methyl-8-[(4Z,6Z,8Z,17E,27E,31E)-22,25,26-trihydroxy-21,40-dimethyl-3-oxo-2,11,15,35,39-pentaoxapentacyclo[32.2.2.112,16.120,24.010,14]tetraconta-4,6,8,17,27,31,37-heptaen-36-yl]non-7-enoic acid](/img/structure/B12116.png)
